Cas no 2229339-48-2 (tert-butyl N-2-(but-3-yn-2-yl)-4,5-dimethoxyphenylcarbamate)

tert-butyl N-2-(but-3-yn-2-yl)-4,5-dimethoxyphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(but-3-yn-2-yl)-4,5-dimethoxyphenylcarbamate
- tert-butyl N-[2-(but-3-yn-2-yl)-4,5-dimethoxyphenyl]carbamate
- 2229339-48-2
- EN300-1892461
-
- インチ: 1S/C17H23NO4/c1-8-11(2)12-9-14(20-6)15(21-7)10-13(12)18-16(19)22-17(3,4)5/h1,9-11H,2-7H3,(H,18,19)
- InChIKey: FIVKCCHUIWGLFU-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=C(C(=CC=1C(C#C)C)OC)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 305.16270821g/mol
- どういたいしつりょう: 305.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
tert-butyl N-2-(but-3-yn-2-yl)-4,5-dimethoxyphenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1892461-2.5g |
tert-butyl N-[2-(but-3-yn-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229339-48-2 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1892461-5.0g |
tert-butyl N-[2-(but-3-yn-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229339-48-2 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1892461-0.5g |
tert-butyl N-[2-(but-3-yn-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229339-48-2 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1892461-10.0g |
tert-butyl N-[2-(but-3-yn-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229339-48-2 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1892461-10g |
tert-butyl N-[2-(but-3-yn-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229339-48-2 | 10g |
$5037.0 | 2023-09-18 | ||
Enamine | EN300-1892461-0.05g |
tert-butyl N-[2-(but-3-yn-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229339-48-2 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1892461-1.0g |
tert-butyl N-[2-(but-3-yn-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229339-48-2 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1892461-0.25g |
tert-butyl N-[2-(but-3-yn-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229339-48-2 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1892461-0.1g |
tert-butyl N-[2-(but-3-yn-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229339-48-2 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1892461-1g |
tert-butyl N-[2-(but-3-yn-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229339-48-2 | 1g |
$1172.0 | 2023-09-18 |
tert-butyl N-2-(but-3-yn-2-yl)-4,5-dimethoxyphenylcarbamate 関連文献
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
tert-butyl N-2-(but-3-yn-2-yl)-4,5-dimethoxyphenylcarbamateに関する追加情報
Research Brief on tert-Butyl N-2-(but-3-yn-2-yl)-4,5-dimethoxyphenylcarbamate (CAS: 2229339-48-2) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-2-(but-3-yn-2-yl)-4,5-dimethoxyphenylcarbamate (CAS: 2229339-48-2) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This carbamate derivative, featuring a but-3-yn-2-yl group and dimethoxyphenyl moiety, represents a versatile scaffold for drug discovery and chemical probe development. Recent studies have explored its potential as a building block for targeted therapeutics, particularly in the areas of kinase inhibition and protein-protein interaction modulation.
Structural analysis reveals that the tert-butyl carbamate group provides both steric bulk and metabolic stability, while the alkyne functionality offers a handle for further derivatization through click chemistry approaches. The 4,5-dimethoxyphenyl group is particularly noteworthy, as similar structural motifs have demonstrated bioactivity in various pharmacological contexts, including as privileged structures in GPCR-targeted compounds. This combination of features makes 2229339-48-2 a promising candidate for structure-activity relationship (SAR) studies in medicinal chemistry programs.
Recent synthetic methodologies have focused on optimizing the preparation of 2229339-48-2 with improved yields and purity. A 2023 study published in the Journal of Medicinal Chemistry described a novel palladium-catalyzed coupling approach that significantly reduces side product formation during the key carbamate formation step. The reported protocol achieves >90% purity with isolated yields exceeding 75%, representing a substantial improvement over previous methods. These advances in synthesis are particularly important as they enable more efficient production of derivatives for biological evaluation.
In biological studies, preliminary screening data indicates that 2229339-48-2 and its analogs show interesting activity profiles against certain cancer cell lines, with particular potency observed in hematological malignancies. Mechanistic studies suggest this activity may be mediated through modulation of protein kinase C (PKC) isoforms, though the exact molecular target(s) remain under investigation. The compound's ability to penetrate the blood-brain barrier, as demonstrated in recent pharmacokinetic studies, also opens potential applications in neurological disorders.
Current research directions include exploring the compound's utility as a chemical probe for studying cellular signaling pathways and as a starting point for developing targeted protein degraders (PROTACs). The alkyne handle has proven particularly valuable for conjugation to E3 ligase ligands in these PROTAC designs. Several research groups have reported promising early-stage results with 2229339-48-2-based PROTACs showing selective degradation of oncogenic targets.
From a safety and ADME perspective, recent preclinical studies indicate that 2229339-48-2 exhibits favorable metabolic stability across species, with particularly good hepatic stability in human microsome assays. The compound demonstrates moderate plasma protein binding (∼75-80%) and shows linear pharmacokinetics in rodent models at therapeutic doses. These characteristics, combined with its synthetic tractability, position 2229339-48-2 as an attractive lead compound for further optimization.
Looking forward, the unique structural features and demonstrated biological activities of 2229339-48-2 suggest it will continue to be an important compound in chemical biology research. Ongoing studies are exploring its potential in targeted drug delivery systems and as a molecular scaffold for developing chemical probes of emerging biological targets. The compound's versatility and the growing body of research supporting its various applications make it a noteworthy molecule in contemporary medicinal chemistry and drug discovery efforts.
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